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molecular formula C11H11ClO2 B8563270 5-Chloro-alpha,alpha-bis-ethenyl-2-hydroxybenzene-methanol

5-Chloro-alpha,alpha-bis-ethenyl-2-hydroxybenzene-methanol

Cat. No. B8563270
M. Wt: 210.65 g/mol
InChI Key: NNYZXPBWGPVAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281012

Procedure details

A solution of methyl 5-chlorosalicylate in 200 ml of anhydrous ether was added dropwise with stirring at 10° C. to a mixture of 250 ml of a tetrahydrofuran solution titrating 2.6 M/liter of ethenyl magnesium chloride and 300 ml of anhydrous ether and the mixture was allowed to return to room temperature and was then stirred overnight at room temperature. The mixture was poured into a liter of iced water containing 10% of ammonium chloride and the decanted aqueous phase was extracted twice with 150 ml of ether. The organic extracts were washed 3 times with 100 ml of water, dried over magnesium sulfate, treated with activated carbon and was filtered. The filtrate was evaporated to dryness under reduced pressure and the 39 g of oil residue was chromatographed under pressure over silica gel H. Fractional elution with methylene chloride and evaporation of the solvent yielded 13.9 g of 5-chloro-α,α-bis-ethenyl-2-hydroxybenzene-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9]C)=O)[C:5]([OH:12])=[CH:4][CH:3]=1.O1CC[CH2:15][CH2:14]1.[CH:18]([Mg]Cl)=[CH2:19].[Cl-].[NH4+]>CCOCC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:7]([CH:18]=[CH2:19])([CH:14]=[CH2:15])[OH:9])[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
the decanted aqueous phase was extracted twice with 150 ml of ether
WASH
Type
WASH
Details
The organic extracts were washed 3 times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the 39 g of oil residue was chromatographed under pressure over silica gel H
WASH
Type
WASH
Details
Fractional elution
CUSTOM
Type
CUSTOM
Details
with methylene chloride and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(O)(C=C)C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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